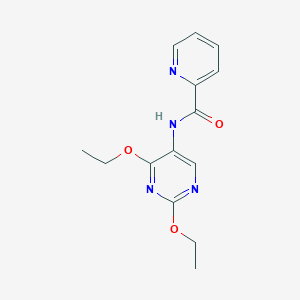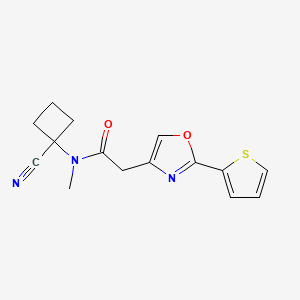
フェニル N-(1-メチルスルホニル-3,4-ジヒドロ-2H-キノリン-6-イル)カルバメート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate: . Carbamates are derivatives of carbamic acid and are widely used in various industrial and pharmaceutical applications due to their diverse chemical properties.
科学的研究の応用
Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate has several scientific research applications, including:
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: : The compound may have potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: : It is used in the production of various industrial chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate typically involves the reaction of phenyl isocyanate with 1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-ol under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate may involve large-scale reactors and continuous flow processes to achieve higher yields and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
化学反応の分析
Types of Reactions
Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate oxide.
Reduction: : Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: : Substitution reactions can occur at various positions on the quinoline ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted derivatives of phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate.
作用機序
The mechanism by which phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
類似化合物との比較
Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-5-yl)carbamate
Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
Phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-8-yl)carbamate
These compounds share similar structural features but differ in the position of the substituents on the quinoline ring, leading to variations in their chemical properties and biological activities.
特性
IUPAC Name |
phenyl N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-24(21,22)19-11-5-6-13-12-14(9-10-16(13)19)18-17(20)23-15-7-3-2-4-8-15/h2-4,7-10,12H,5-6,11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZYUVKZSCFXBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2353779.png)


![3-butyl-2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2353784.png)
![N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2353785.png)


![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(4-phenylbutanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2353793.png)
![7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2353794.png)
![3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353796.png)
![2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2353797.png)


![2-[Bis(2,2,2-trifluoroethoxy)phosphoryl]acetonitrile](/img/structure/B2353801.png)
